

diagnostic assays using AC-Ala-Pro-Ala-pNA

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Compound Focus: AC-Ala-pro-ala-pna

CAS No.: 61596-39-2

Cat. No.: S688722

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Chemical Profile: AC-Ala-Ala-Pro-Ala-pNA

This compound is a peptide substrate conjugated to a para-nitroaniline (pNA) group. Cleavage by specific enzymes releases the yellow pNA moiety, allowing for kinetic activity measurements [1].

Table 1: Chemical and Physical Properties of AC-Ala-Ala-Pro-Ala-pNA [2]

Property	Value / Description
CAS Number	96699-74-0
Molecular Formula	$C_{22}H_{30}N_6O_7$
Molecular Weight	490.51 g/mol
Appearance	Information missing from search results
Storage	Store at -15°C or ≤ -20°C [2] [3]
Purity	Typically ≥ 98% (Assay) [3]

Application Notes

AC-Ala-Ala-Pro-Ala-pNA and its analogs are primarily used in research to measure enzyme activity. The general principle involves monitoring the increase in absorbance at 410 nm as the enzyme cleaves the substrate, releasing the yellow p-nitroaniline group [4].

Table 2: Key Applications of Suc-AAPX-pNA Type Substrates

Application Area	Target Enzyme(s)	Role of Substrate	Key Findings / Use Cases
Serine Protease Assays	Chymotrypsin, Elastase, Cathepsin G [1]	Specific, sensitive chromogenic substrate	Used to determine $K(M)$ and k_{cat} values for enzyme kinetics [4].
PPIase Activity Assays	Cyclophilins, FK-506 binding proteins (FKBPs) [1]	Standard substrate for uncoupled, protease-free PPIase assays [1].	Instrumental in studying cyclophilin inhibition, including with fluoroolefin dipeptide mimics [4].
Bone Marrow Research	Neutrophil Elastase [4]	Measures elastase activity in bone marrow fluid.	Used to study the regulation of adhesion molecules and hematopoietic stem cell mobilization [4].

Experimental Protocols

Protocol 1: General Enzymatic Activity Assay for Serine Proteases

This protocol is adapted from methods used for chymotrypsin and is a standard approach for kinetic analysis [4].

- **Reagents**

- Enzyme of interest (e.g., α -Chymotrypsin from bovine pancreas)
- AC-Ala-Ala-Pro-Ala-pNA substrate

- 0.1 M Phosphate Buffer, pH 8.0
- Dimethyl Sulfoxide (DMSO)

- **Equipment**

- UV-Visible Spectrophotometer
- 1 mL cuvettes
- Timer
- Micropipettes

- **Method**

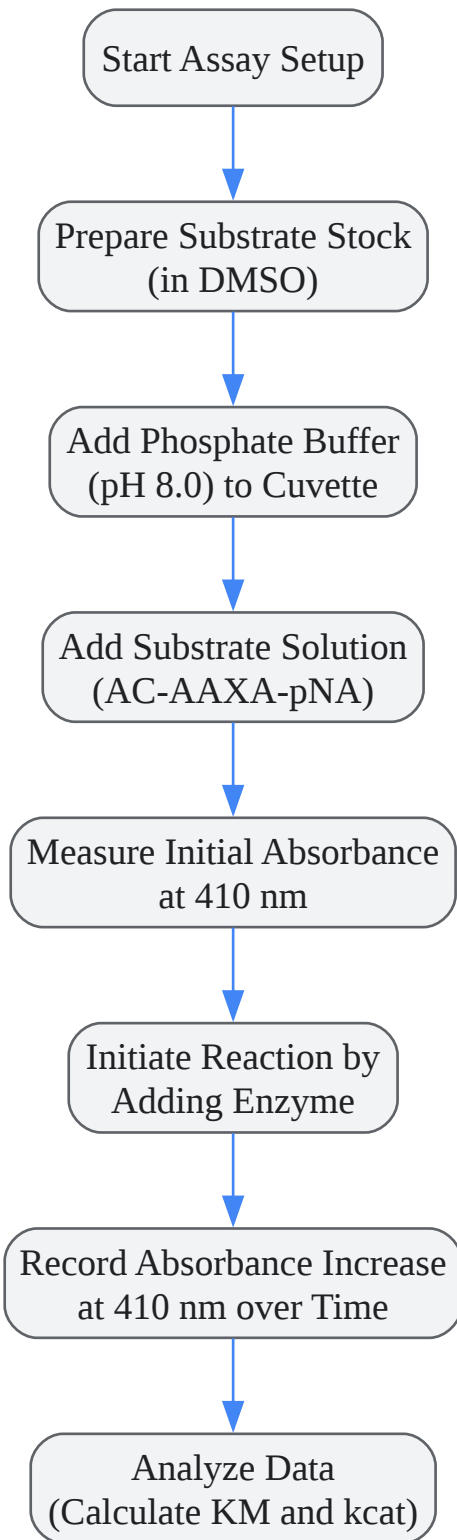
- **Substrate Solution:** Prepare a stock solution of the substrate in DMSO (e.g., 6 mg/mL) [4].
- **Reaction Setup:** In a 1 mL cuvette, add:
 - 810-990 μL of 0.1 M phosphate buffer (pH 8.0), pre-incubated at the assay temperature (e.g., 25°C).
 - 0-180 μL of the substrate stock solution to achieve the desired final concentration range.
 - 10 μL of the enzyme solution (e.g., 0.1 mg/mL in buffer) [4].
- **Kinetic Measurement:** Mix rapidly and immediately start recording the increase in **absorbance at 412 nm** for the first 30-60 seconds.
- **Data Analysis:** Calculate the initial rate of reaction ($\Delta\text{Abs}/\Delta\text{time}$). Plot the initial rate versus substrate concentration and fit the data using software like EnzFitter to determine the Michaelis-Menten constants ($K(M)$) and the turnover number ($k(\text{cat})$) [4].

Protocol 2: Assay for Peptidyl Prolyl Isomerase (PPIase) Activity

This protocol describes an uncoupled assay for cyclophilins and FKBP, which catalyze the cis-trans isomerization of prolyl bonds [1].

- **Principle:** The isomerization of the Ala-Pro peptide bond is the rate-limiting step for chymotrypsin cleavage. PPIases accelerate this isomerization, increasing the overall rate of pNA release [1].
- **Method:**
 - The assay is set up similarly to Protocol 1, with the PPIase enzyme included in the reaction mixture.
 - The acceleration of the absorbance increase at 410 nm, upon addition of the PPIase, is measured relative to a control without PPIase.
 - The rate enhancement is used to calculate the PPIase activity.

The following diagram illustrates the workflow for a typical enzyme kinetics assay using this substrate:



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Experimental Design & Data Interpretation

Positive Control: For a new assay setup, include a known enzyme that cleaves the substrate (e.g., chymotrypsin for Suc-AAPF-pNA) to validate the procedure [4].

Data Handling: The released p-nitroaniline has a molar extinction coefficient of approximately 8,800-10,000 $M^{-1}cm^{-1}$ at 410 nm. Use this value to convert absorbance changes into molar concentrations of product formed.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem	Potential Cause	Suggested Solution
No absorbance change	Enzyme not active; incorrect wavelength; substrate degradation.	Check enzyme activity with a known substrate. Verify spectrometer wavelength is set to 410 nm. Prepare fresh substrate solution.
Low signal-to-noise ratio	Enzyme concentration too low; substrate concentration below K_M .	Increase enzyme amount within the linear range. Perform a substrate saturation curve to determine optimal concentration.
Non-linear kinetics	Enzyme instability; substrate depletion; product inhibition.	Shorten the measurement time. Ensure only a small fraction (<5%) of substrate is consumed.

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References

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